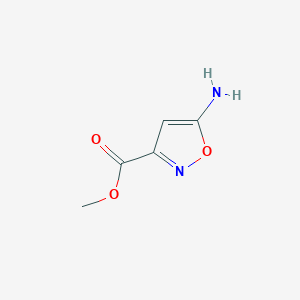

Methyl 5-aminoisoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis for the creation of diverse chemical libraries.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methodologies. One approach involves a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, which can be achieved by a sequence of three 2-component reaction steps, yielding a 160-membered library of compounds . Another method includes the preparation of 5-amino-3-methylisoxazole-4-carboxylic acid amides by condensation with ethyl chloroformate, followed by condensation with appropriate phenylamides . Additionally, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated to obtain precursors for further synthetic transformations .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using X-ray crystallography and computer-aided design. These studies provide insights into the atomic charges, molecular geometry, and quantum similarities of the molecules . The crystallographic structure of related compounds, such as 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, has been measured and compared with theoretical calculations . The synthesis and crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine have also been reported, revealing intramolecular and intermolecular contacts .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, selective nucleophilic chemistry has been applied to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core . Reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with different nucleophiles have been explored, leading to addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Theoretical analyses using density functional theory (DFT) and the Polarizable Continuum Model (PCM) have been performed to understand the solvent effects on molecular properties . These studies are crucial for predicting the behavior of these compounds in various environments, which is important for their potential application as pharmaceutical agents.

Relevant Case Studies

Several case studies highlight the potential applications of this compound derivatives. For example, substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid have shown differential immunomodulating action, with activities varying based on the substituents on the phenyl ring . Additionally, some derivatives have been synthesized and examined for cytostatic activity, with certain compounds showing better activity than the reference drug Dacarbazine . These studies demonstrate the relevance of this compound derivatives in medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Antimitotic Activity

Methyl 5-aminoisoxazole-3-carboxylate derivatives exhibit antimitotic activity, specifically towards human lung carcinoma A549 cell lines. This has been observed in compounds containing trimethoxy- and methylenedioxyphenyl moieties, demonstrating their potential in cancer research (Vasilenko et al., 2017).

Synthetic Pathways for Amino Acid Derivatives

The compound is instrumental in the synthesis of α-aminopyrrole derivatives from 4-methyleneisoxazol-3-ones. This synthesis pathway is significant for producing various organic compounds, highlighting its versatility in chemical synthesis (Galenko et al., 2019).

Isoxazole-4-carboxylic Acid Derivatives

This compound is key in the synthesis of isoxazole-4-carboxylic acid derivatives. This synthesis process involves a novel isomerization method, indicating its critical role in developing new organic compounds (Serebryannikova et al., 2019).

C(sp³)-H Bond Activation

This compound serves as a bidentate auxiliary in Pd-catalyzed C(sp³)-H bond activation. It facilitates the arylation and alkylation of α-aminobutanoic acid derivatives, proving its significance in organic chemistry (Pasunooti et al., 2015).

Immunological Activity

Certain derivatives of this compound, such as 5-amino-3-methylisoxazole-4-carboxylic acid amides, exhibit immunological activity. These compounds have been studied for their potential immunotropic effects (Ryng et al., 1999).

Heterocyclic Chemistry

This compound is crucial in heterocyclic chemistry, particularly in the synthesis of various heterocycles and the exploration of their chemical reactions and properties. This includes the study of bromination processes and the synthesis of isoxazole-fused heterocycles (Roy et al., 2004).

Structural Studies

The structural properties of derivatives of this compound are extensively studied, offering insights into their potential applications in pharmacology and materials science. This includes experimental and theoretical structural studies to understand their molecular properties (Jezierska et al., 2003).

Safety and Hazards

Direcciones Futuras

While the specific future directions for “Methyl 5-aminoisoxazole-3-carboxylate” are not available in the search results, the field of isoxazole synthesis is likely to focus on developing eco-friendly synthetic strategies . This is due to the drawbacks associated with current metal-catalyzed synthetic methods .

Mecanismo De Acción

Mode of Action

Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often leading to significant changes in cellular function .

Biochemical Pathways

Isoxazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets .

Result of Action

Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .

Propiedades

IUPAC Name |

methyl 5-amino-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPWUCLSRISGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)

![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)